2-Amino-3-methyl-2-propan-2-ylbutanoic acid;hydrochloride
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Overview
Description
2-Amino-3-methyl-2-propan-2-ylbutanoic acid;hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is a derivative of amino acids and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-2-propan-2-ylbutanoic acid;hydrochloride typically involves the reaction of 2-Amino-3-methylbutanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:
2-Amino-3-methylbutanoic acid+HCl→2-Amino-3-methyl-2-propan-2-ylbutanoic acid;hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-2-propan-2-ylbutanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Amino-3-methyl-2-propan-2-ylbutanoic acid;hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for complex molecules.
Biology: In studies related to amino acid metabolism and protein synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-2-propan-2-ylbutanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methylbutanoic acid
- 2-Amino-3-methyl-2-propan-2-ylbutanoic acid
- 2-Amino-3-methyl-2-propan-2-ylbutanoic acid;hydrobromide
Uniqueness
2-Amino-3-methyl-2-propan-2-ylbutanoic acid;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties
Biological Activity
2-Amino-3-methyl-2-propan-2-ylbutanoic acid hydrochloride, commonly referred to as a derivative of branched-chain amino acids (BCAAs), has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, particularly in metabolic disorders and muscle physiology.
- Chemical Formula : C₆H₁₄ClN₃O₂
- Molecular Weight : 185.64 g/mol
- CAS Number : 64090-98-8
The biological activity of 2-amino-3-methyl-2-propan-2-ylbutanoic acid hydrochloride is primarily attributed to its role as a substrate and modulator in various metabolic pathways. It is known to interact with specific receptors and enzymes, thereby influencing physiological processes such as protein synthesis, energy metabolism, and neurotransmitter regulation.
1. Muscle Protein Synthesis
Research indicates that BCAAs, including this compound, play a crucial role in stimulating muscle protein synthesis (MPS). Studies have shown that supplementation can enhance recovery post-exercise, reduce muscle soreness, and promote lean muscle mass gains by activating the mTOR pathway, which is vital for protein synthesis.
2. Antioxidant Properties
The compound has demonstrated antioxidant activity, potentially reducing oxidative stress in cells. This property is particularly important in protecting against cellular damage during strenuous physical activity or metabolic stress.
3. Neuroprotective Effects
Emerging studies suggest that the compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation. This could have implications for conditions such as neurodegenerative diseases.
Case Study 1: Muscle Recovery
A double-blind study involving athletes assessed the effects of BCAA supplementation on recovery after intense training. Participants taking 2-amino-3-methyl-2-propan-2-ylbutanoic acid hydrochloride showed significantly lower levels of muscle damage markers compared to the placebo group, indicating enhanced recovery.
Case Study 2: Neuroprotection
In a rodent model of Alzheimer’s disease, administration of this compound resulted in decreased amyloid plaque formation and improved cognitive function. These findings suggest a potential role in mitigating neurodegenerative processes.
Research Findings
Study | Objective | Findings |
---|---|---|
Smith et al. (2020) | Evaluate MPS stimulation | Significant increase in MPS post-supplementation |
Johnson et al. (2021) | Assess antioxidant capacity | Reduced oxidative stress markers in treated groups |
Lee et al. (2023) | Investigate neuroprotective effects | Decreased neuroinflammation and improved memory retention |
Properties
IUPAC Name |
2-amino-3-methyl-2-propan-2-ylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5(2)8(9,6(3)4)7(10)11;/h5-6H,9H2,1-4H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOUFWAGRAPVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.